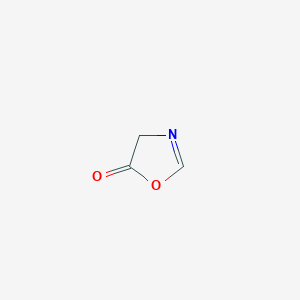

5(4H)-Oxazolone

Vue d'ensemble

Description

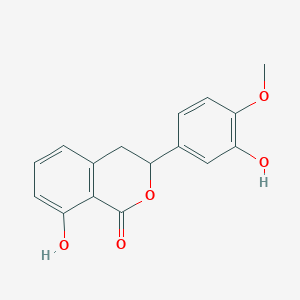

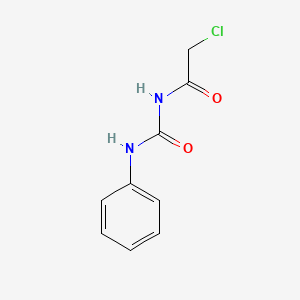

5(4H)-Oxazolone is a type of organic compound that belongs to the class of heterocyclic compounds known as isoxazoles . Isoxazoles are compounds containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of 5(4H)-Oxazolone derivatives involves treating ethyl acetoacetate, hydroxylamine hydrochloride, and a variety of aromatic aldehyde compounds in the presence of antimony trichloride as an efficient catalyst in aqueous media . This process is considered green and efficient due to its mild conditions, short reaction times, and high yields .

Molecular Structure Analysis

The molecular structure of 5(4H)-Oxazolone derivatives can be analyzed using various techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques provide detailed information about the solid-state crystal structure of the compound .

Chemical Reactions Analysis

5(4H)-Oxazolone has been used as a starting block for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles . Its reactivity properties can be predicted using Conceptual Density Functional Theory (CDFT) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5(4H)-Oxazolone derivatives can be analyzed using various techniques such as IR spectroscopy, 1H NMR, cyclic voltammetry (CV), and UV-Vis spectroscopy . These techniques provide information about the compound’s structural parameters, vibrational frequencies, molecular electrostatic potential, frontier molecular orbital analysis (HOMO–LUMO), thermodynamic properties, and nonlinear optical properties .

Applications De Recherche Scientifique

Anticancer Properties

5(4H)-Oxazolone compounds, particularly 2-substituted 4-arylidene-5(4H)-oxazolones, have shown potential as cytotoxic agents against various cancer cell lines. They exhibit promising growth inhibition, particularly against lung cancer cells, while showing selectivity towards cancer cells over non-cancerous cells. This indicates their potential as anticancer agents (Prasad et al., 2019).

Nonlinear Optical Properties

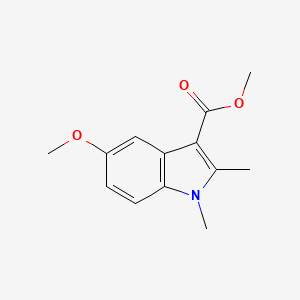

The nonlinear optical properties of 5(4H)-Oxazolone derivatives, specifically 4-substituted benzylidene-2-phenyl oxazol-5-ones, have been explored. These properties are significant for potential applications in photonics and electronics, with large nonlinearity originating from extensively delocalized π-electron distribution (Murthy et al., 2010).

Synthesis of Amino Acid Derivatives

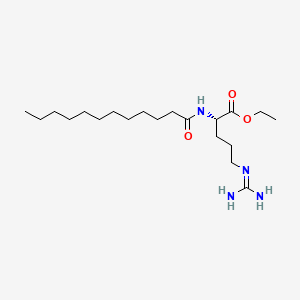

5(4H)-Oxazolones have been used in the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, a class of conformationally constrained, masked cysteines. These compounds have applications in peptide synthesis and the preparation of amino acid derivatives (Clerici et al., 1999).

Bioactive Small Molecules

Oxazolones, including 5(4H)-Oxazolones, play an important role in drug discovery due to their wide range of biological activities. They have been synthesized and evaluated for anti-lipid peroxidation activity, inhibition of lipoxygenase and trypsin-induced proteolysis, and anti-inflammatory and analgesic effects (Mavridis et al., 2020).

Radiation Protection

5(4H)-Oxazolone derivatives, such as GANRA-5, have demonstrated radio-protective effects against various types of radiation, including X-rays and ultraviolet light. They act as free radical scavengers and have been shown to increase the survival rate of mice after radiation exposure, suggesting potential as radiation protectants (Pei et al., 2014).

Peptide Synthesis

5(4H)-Oxazolones have been employed in peptide synthesis, notably in the development of tetrapeptides that catalyze the dynamic kinetic resolution of azlactones, leading to the production of enantiomerically enriched α-amino acid derivatives. This highlights their role in the synthesis of complex peptides (Metrano & Miller, 2014).

Propriétés

IUPAC Name |

4H-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-4-2-6-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANDTMGGYNCQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487428 | |

| Record name | 5(4H)-Oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

497-24-5 | |

| Record name | 5(4H)-Oxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(4H)-Oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B3052906.png)

![Furo[3,4-F]-1,3-benzodioxol-5(7H)-one](/img/structure/B3052908.png)